5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Physicochemical Properties Drug Design Lipophilicity

Ensuring SAR reproducibility in CNS and antiviral programs demands the exact phenylpyrazole scaffold-substitution with N-methyl or dechlorinated analogs introduces quantifiable LogP and reactivity deviations that invalidate comparative biological assessment. 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) provides the precise pharmacophore required for consistent Knoevenagel and Perkin condensations. - Enabled triazinone derivatives with IC₅₀ = 3.81 µM against MCF7 cells, matching doxorubicin potency. - Generated hydrazones conferring 100% in ovo protection against Newcastle disease virus, outperforming amantadine in docking studies. Supplied with ≥98% purity and lot-specific QC documentation; stock available for immediate, temperature-controlled global dispatch.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 947-95-5
Cat. No. B1204703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
CAS947-95-5
Synonyms5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyDKZPJLZXLKAMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Overview


5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5), also systematically named 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a heterocyclic building block of the phenylpyrazole class with a molecular formula of C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound features a pyrazole core substituted with a phenyl ring at N1, a methyl group at C3, a chloro group at C5, and a synthetically versatile formyl group at C4 [1]. It is a white powder with a melting point of 145-148 °C, a density of 1.26 g/cm³, and a calculated Log P of 2.716 . This scaffold is widely employed as a pharmaceutical and agrochemical intermediate due to the unique combination of its electron-withdrawing chloro substituent and reactive 4-formyl group, enabling facile derivatization into a diverse array of biologically active heterocycles [2].

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Substitution Risks


Procurement substitution of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) with closely related in-class analogs introduces quantifiable risks to experimental reproducibility and downstream synthetic yields. For instance, the widely available 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4) differs significantly in key physicochemical properties due to the substitution of the N1-phenyl group with a methyl group. This structural change results in a melting point of 78-79 °C (versus 145-148 °C) and a calculated Log P of 0.88 (versus 2.716), which directly impacts compound purification protocols and alters pharmacokinetic properties in biological assays [1][2]. Similarly, the dechlorinated analog 5-chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5) lacks the 4-formyl group essential for the Knoevenagel and Perkin condensation reactions that are fundamental to the synthesis of active derivatives [3][4]. Such generic substitutions alter both the reactivity profile and the physicochemical behavior of the scaffold, thereby invalidating comparative biological activity assessments and compromising the integrity of structure-activity relationship (SAR) studies [4].

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Differentiation Evidence


Lipophilicity and Crystallinity vs. N-Methyl Analog

The N1-phenyl substituent in the target compound confers substantially higher lipophilicity compared to its N1-methyl analog (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, CAS 27006-76-4), a difference that quantitatively predicts improved membrane permeability and central nervous system (CNS) penetration. The target compound has a calculated Log P of 2.716, whereas the N1-methyl analog has a cLogP of 0.88 [1][2]. This lipophilicity shift is accompanied by a significant change in melting point (145-148 °C vs. 78-79 °C), affecting formulation and purification workflows [3].

Physicochemical Properties Drug Design Lipophilicity ADME

Antimicrobial Activity of Pyrazolyl Chalcone Derivative 3b

Derivatives synthesized directly from the 4-formyl group of the target compound yield potent antimicrobial agents. A pyrazolyl chalcone derivative (Compound 3b), synthesized from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL [1]. This potency is nearly equivalent to standard clinical antibiotics ciprofloxacin and fluconazole, underscoring the utility of this specific aldehyde scaffold for generating high-potency antimicrobial leads [2].

Antimicrobial Chalcone MIC Antifungal

Antiproliferative Activity of Triazinone Derivative 13

The target compound enables the synthesis of heterocycles with significant antiproliferative activity. A triazinone derivative (Compound 13) derived from the target aldehyde via an oxazolone intermediate showed an IC50 of 3.81 ± 0.2 μM against the MCF7 breast cancer cell line and 8.37 ± 0.5 μM against the HCT116 colon cancer cell line [1]. These values are comparable to the reference chemotherapeutic doxorubicin, which exhibited IC50 values of 4.17 ± 0.2 μM and 5.23 ± 0.3 μM, respectively [1].

Anticancer Antiproliferative IC50 MCF7 HCT116

Antiviral Protection by Hydrazone Derivative 6

Derivatization of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole yields compounds with potent in ovo antiviral activity. Hydrazone derivative 6 achieved complete (100%) protection against Newcastle disease virus (NDV) with 0% mortality, while the thiazolidinedione derivative 9 also conferred 100% protection [1]. In contrast, the reference drug amantadine and other derivatives in the series (e.g., chalcone 11, 80% protection) offered lower efficacy [1]. Furthermore, molecular docking simulations revealed that compound 6 achieved a higher docking score than both the reference drug and the co-crystallized ligand [1].

Antiviral Newcastle Disease Virus NDV In Ovo Hydrazone

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Applications


CNS Drug Discovery and Anticancer Leads

Procure this scaffold for CNS-focused drug discovery programs. The high Log P (2.716) indicates a favorable profile for crossing the blood-brain barrier, differentiating it from less lipophilic N-methyl analogs [1]. Additionally, its use as a building block has yielded antiproliferative derivatives (e.g., triazinone 13) with IC50 values comparable to doxorubicin against MCF7 breast cancer cells (3.81 μM vs. 4.17 μM), validating its utility in generating potent anticancer leads [2].

Antiviral Agents for Veterinary and Agrochemical Use

This compound is a strategic starting material for research programs targeting Newcastle disease virus (NDV) in poultry. Derivatives synthesized from this specific aldehyde, such as hydrazone 6, have demonstrated 100% protection with 0% mortality in ovo, outperforming the reference drug amantadine in molecular docking studies [3]. This high efficacy makes it a valuable scaffold for developing novel antiviral treatments for the poultry industry.

Next-Generation Antimicrobial Discovery

Procure 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole to access a privileged scaffold for antimicrobial drug discovery. Pyrazolyl chalcone derivatives generated from this aldehyde exhibit potent activity (MIC = 12.5 μg/mL), approaching the potency of clinical antibiotics like ciprofloxacin and fluconazole [4]. This demonstrates the scaffold's ability to be transformed into compounds with strong antibacterial and antifungal properties, suitable for hit-to-lead optimization campaigns against resistant pathogens.

Bioconjugation and Chemical Biology Tools

The 4-formyl group provides a versatile and selective reactive handle for bioconjugation and the synthesis of complex heterocycles. Unlike the dechloro analog lacking the aldehyde group, this compound enables Knoevenagel and Perkin condensations to create diverse molecular architectures [5]. This makes it ideal for creating focused libraries of pyrazole-fused heterocycles (e.g., pyridazinones, imidazoles) for biological screening and target identification studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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